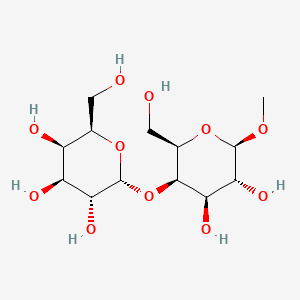
1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione is an organic compound characterized by the presence of two pyrrolidine rings attached to a central ethane-1,2-dione structure
準備方法
Synthetic Routes and Reaction Conditions
1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione can be synthesized through a solvent-free one-pot oxidation of ethylarenes to α-ketoamides under mild conditions . The reaction typically involves the use of specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diketone structure into corresponding alcohols or other reduced forms.
Substitution: The pyrrolidine rings can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and Fehling’s solution.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used to substitute the pyrrolidine rings under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield α-ketoamides, while reduction can produce alcohols or other reduced derivatives.
科学的研究の応用
1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism by which 1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione exerts its effects involves interactions with molecular targets and pathways. The pyrrolidine rings contribute to the compound’s ability to bind to specific proteins or enzymes, influencing their activity. This binding can lead to various biological effects, depending on the target and context .
類似化合物との比較
Similar Compounds
1,2-Di(pyridin-2-yl)ethane-1,2-dione: Similar structure but with pyridine rings instead of pyrrolidine.
1,2-Di(pyridin-4-yl)ethane-1,2-dione: Another analog with pyridine rings at different positions.
1,2-Di(thiophen-2-yl)ethane-1,2-dione: Contains thiophene rings instead of pyrrolidine
Uniqueness
1,2-Di(pyrrolidin-1-yl)ethane-1,2-dione is unique due to the presence of pyrrolidine rings, which confer specific steric and electronic properties. These properties influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
特性
CAS番号 |
85802-71-7 |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC名 |
1,2-dipyrrolidin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C10H16N2O2/c13-9(11-5-1-2-6-11)10(14)12-7-3-4-8-12/h1-8H2 |
InChIキー |
SMBXWPFXWVYULG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one](/img/structure/B14425003.png)

![3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline](/img/structure/B14425014.png)




![(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14425061.png)



![{[1,4-Dioxo-1,4-bis(pentyloxy)butan-2-YL]sulfanyl}acetic acid](/img/structure/B14425085.png)
